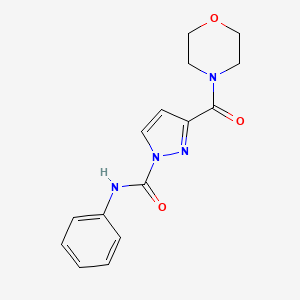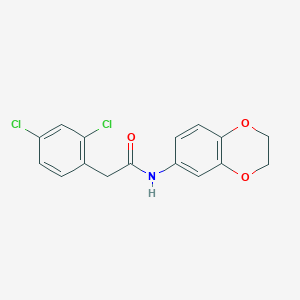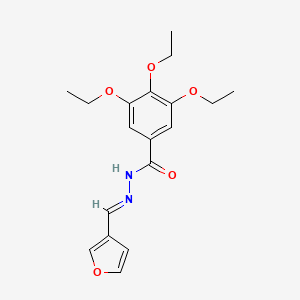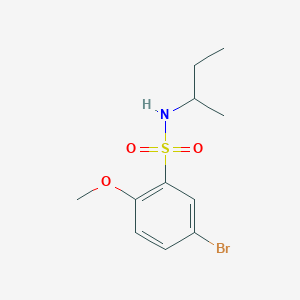
3-(4-morpholinylcarbonyl)-N-phenyl-1H-pyrazole-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-morpholinylcarbonyl)-N-phenyl-1H-pyrazole-1-carboxamide, also known as MPCC, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of 3-(4-morpholinylcarbonyl)-N-phenyl-1H-pyrazole-1-carboxamide involves the inhibition of various signaling pathways, including the PI3K/Akt/mTOR pathway, the NF-κB pathway, and the MAPK pathway. 3-(4-morpholinylcarbonyl)-N-phenyl-1H-pyrazole-1-carboxamide also activates the AMPK pathway, which plays a critical role in regulating energy metabolism and cell survival.
Biochemical and Physiological Effects:
3-(4-morpholinylcarbonyl)-N-phenyl-1H-pyrazole-1-carboxamide has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, the reduction of oxidative stress, and the modulation of immune responses. 3-(4-morpholinylcarbonyl)-N-phenyl-1H-pyrazole-1-carboxamide has also been shown to improve cognitive function and reduce inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-(4-morpholinylcarbonyl)-N-phenyl-1H-pyrazole-1-carboxamide is its broad range of potential applications in various fields. 3-(4-morpholinylcarbonyl)-N-phenyl-1H-pyrazole-1-carboxamide is also relatively easy to synthesize and has low toxicity. However, one of the limitations of 3-(4-morpholinylcarbonyl)-N-phenyl-1H-pyrazole-1-carboxamide is its limited solubility in water, which can make it difficult to administer in vivo.
Orientations Futures
There are several future directions for 3-(4-morpholinylcarbonyl)-N-phenyl-1H-pyrazole-1-carboxamide research, including the development of more efficient synthesis methods, the investigation of the potential applications of 3-(4-morpholinylcarbonyl)-N-phenyl-1H-pyrazole-1-carboxamide in other fields, such as cardiovascular diseases and diabetes, and the development of more effective delivery methods for in vivo studies. Additionally, further studies are needed to elucidate the precise mechanism of action of 3-(4-morpholinylcarbonyl)-N-phenyl-1H-pyrazole-1-carboxamide and to identify potential drug targets.
In conclusion, 3-(4-morpholinylcarbonyl)-N-phenyl-1H-pyrazole-1-carboxamide is a promising chemical compound with potential applications in various fields. Its synthesis method is relatively simple, and it has been extensively studied for its potential therapeutic effects. Further research is needed to fully understand its mechanism of action and to identify potential drug targets.
Méthodes De Synthèse
The synthesis of 3-(4-morpholinylcarbonyl)-N-phenyl-1H-pyrazole-1-carboxamide involves the reaction of 1-phenyl-1H-pyrazole-4-carboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with morpholine and then with benzamide. The final product is obtained by recrystallization from ethanol.
Applications De Recherche Scientifique
3-(4-morpholinylcarbonyl)-N-phenyl-1H-pyrazole-1-carboxamide has been extensively studied for its potential application in various fields, including cancer research, neurodegenerative diseases, and inflammation. In cancer research, 3-(4-morpholinylcarbonyl)-N-phenyl-1H-pyrazole-1-carboxamide has been shown to inhibit the growth of cancer cells and induce apoptosis. In neurodegenerative diseases, 3-(4-morpholinylcarbonyl)-N-phenyl-1H-pyrazole-1-carboxamide has been shown to protect neurons against oxidative stress and improve cognitive function. In inflammation, 3-(4-morpholinylcarbonyl)-N-phenyl-1H-pyrazole-1-carboxamide has been shown to reduce the production of pro-inflammatory cytokines and improve the symptoms of inflammatory diseases.
Propriétés
IUPAC Name |
3-(morpholine-4-carbonyl)-N-phenylpyrazole-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N4O3/c20-14(18-8-10-22-11-9-18)13-6-7-19(17-13)15(21)16-12-4-2-1-3-5-12/h1-7H,8-11H2,(H,16,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LREDRNZNWBCVGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(=O)C2=NN(C=C2)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6124923 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(4-tert-butylphenoxy)ethoxy]-3-methoxybenzene](/img/structure/B5215698.png)
![8-methyl-3-oxo-4,5,6,11-tetrahydro-3H-pyrido[3,2-a]carbazole-2-carbonitrile](/img/structure/B5215701.png)
![N-(2-methoxyethyl)-2-[2-(2-methylbenzoyl)hydrazino]-2-oxoacetamide](/img/structure/B5215713.png)
![2-[(5-benzyl-4,6-dioxo-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]-N-(3-chlorophenyl)acetamide](/img/structure/B5215718.png)



![1-[3-(4-methylphenoxy)propyl]-1H-indole-3-carbaldehyde](/img/structure/B5215745.png)
![N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}-5-[(methylthio)methyl]-2-furamide](/img/structure/B5215753.png)
![5-{3-bromo-4-[(4-nitrobenzyl)oxy]benzylidene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5215758.png)
![1-[1-(2-methoxyethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-{[5-(4-methoxyphenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5215761.png)

![{2,6-dichloro-4-[(3-{2-[(3-methylphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B5215774.png)
![2-chloro-N-[1-(2,5-dimethoxyphenyl)ethyl]benzamide](/img/structure/B5215789.png)